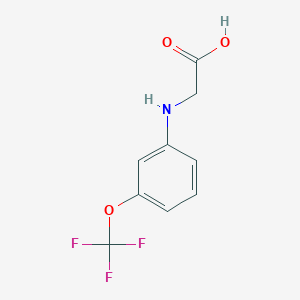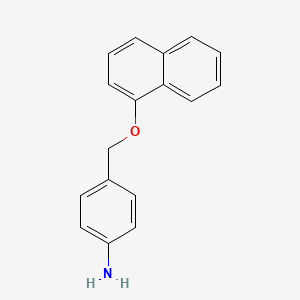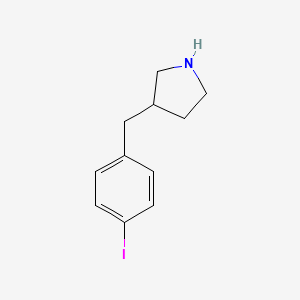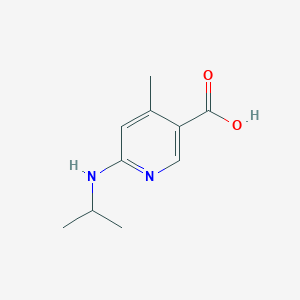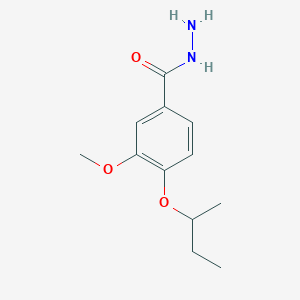
4-(sec-Butoxy)-3-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(sec-Butoxy)-3-methoxybenzohydrazide is an organic compound with a complex structure that includes a benzene ring substituted with a sec-butoxy group, a methoxy group, and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butoxy)-3-methoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(sec-Butoxy)-3-methoxybenzoic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(sec-Butoxy)-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using reagents like aluminum chloride (AlCl₃) and acyl or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-(sec-Butoxy)-3-methoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(sec-Butoxy)-3-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. The sec-butoxy and methoxy groups may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(sec-Butoxy)benzonitrile: Similar in structure but with a nitrile group instead of a hydrazide.
4-(sec-Butoxy)benzoic acid: Contains a carboxylic acid group instead of a hydrazide.
4-sec-Butoxy-2-butanone: A ketone with a similar sec-butoxy group.
Uniqueness
4-(sec-Butoxy)-3-methoxybenzohydrazide is unique due to the presence of both sec-butoxy and methoxy groups on the benzene ring, along with the hydrazide functional group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-butan-2-yloxy-3-methoxybenzohydrazide |
InChI |
InChI=1S/C12H18N2O3/c1-4-8(2)17-10-6-5-9(12(15)14-13)7-11(10)16-3/h5-8H,4,13H2,1-3H3,(H,14,15) |
Clé InChI |
SUPBYTBNFUMETI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=C(C=C(C=C1)C(=O)NN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


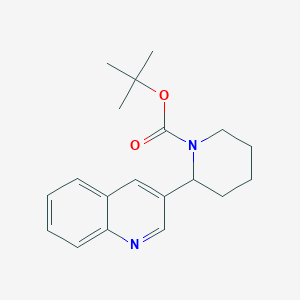



![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
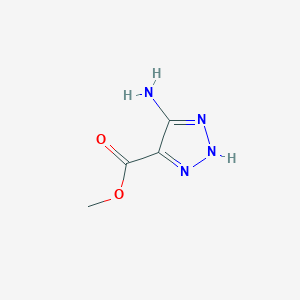
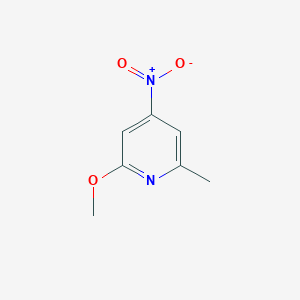
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
